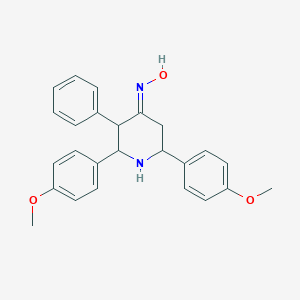
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects:
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-viral properties. Additionally, it has been found to possess antioxidant properties, which may make it useful in the prevention of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential use in the prevention of oxidative stress-related diseases.
Synthesemethoden
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime can be achieved through a multi-step process involving the reaction of 4-methoxybenzaldehyde with acetone to form 4-methoxyphenylacetone. This intermediate is then reacted with aniline to form 2,6-bis(4-methoxyphenyl)-3-phenyl-4-piperidinone, which is subsequently converted to the oxime derivative by reaction with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
124069-17-6 |
|---|---|
Produktname |
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime |
Molekularformel |
C25H26N2O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(NE)-N-[2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H26N2O3/c1-29-20-12-8-17(9-13-20)22-16-23(27-28)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(30-2)15-11-19/h3-15,22,24-26,28H,16H2,1-2H3/b27-23+ |
InChI-Schlüssel |
GCLAIBRPWZANLY-SLEBQGDGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2C/C(=N\O)/C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Synonyme |
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinamine oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



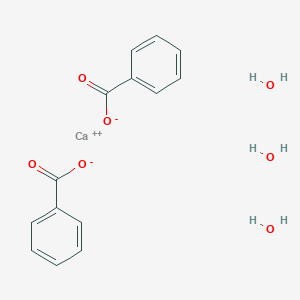
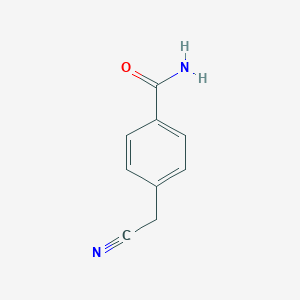
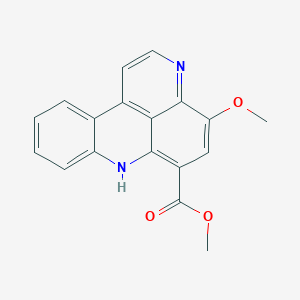

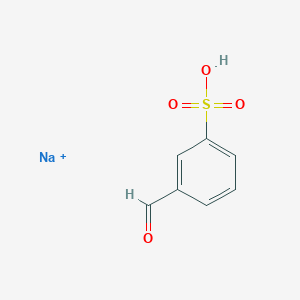
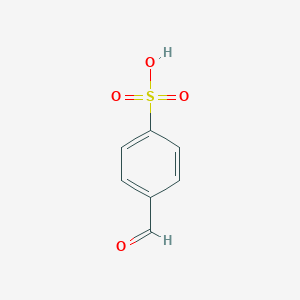
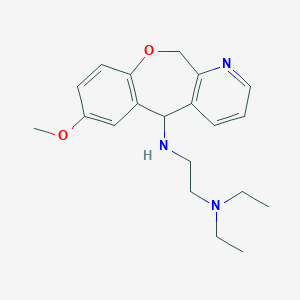
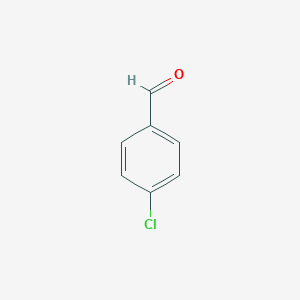

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)


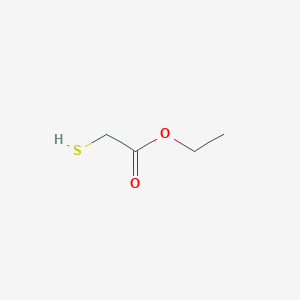
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)